molecular formula C19H19N3O2S2 B12138065 N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide

N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide

Cat. No.: B12138065
M. Wt: 385.5 g/mol
InChI Key: AGFQJOUMMJBJEX-UHFFFAOYSA-N
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Description

This compound features a bicyclic cyclopenta[2,1-d]pyrimidino[4,5-b]thiophene core with a methyl group at position 2 and a thioether-linked acetamide substituted with a 3-methoxyphenyl group. Its synthesis likely involves nucleophilic substitution between a thiol-containing heterocycle and a chloroacetamide derivative, analogous to methods described in and .

Properties

Molecular Formula

C19H19N3O2S2

Molecular Weight

385.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H19N3O2S2/c1-11-20-18(17-14-7-4-8-15(14)26-19(17)21-11)25-10-16(23)22-12-5-3-6-13(9-12)24-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,22,23)

InChI Key

AGFQJOUMMJBJEX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCC3)C(=N1)SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the thiophene ring: This step may involve a cross-coupling reaction, such as the Suzuki or Stille coupling.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction.

    Final acylation step: The acetamide group is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound’s unique structure suggests potential therapeutic applications, such as anticancer, antiviral, or antimicrobial agents.

    Industry: It may be used in the development of new materials, such as polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Cyclopenta-Thieno-Pyrimidine Derivatives
  • Compound in : Contains a 4-chlorophenyl group on the pyrimidine ring and a 2-isopropylphenyl acetamide.
  • Compound in : Substitutes the acetamide with a 5-methylisoxazole group. The isoxazole’s hydrogen-bonding capability may alter solubility and target selectivity versus the 3-methoxyphenyl group .
Pyrimidine-Thioacetamide Derivatives
  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide (): Lacks the bicyclic system but retains the thio-pyrimidine core.

Substituent Effects on Acetamide Moieties

Compound (Evidence) Acetamide Substituent Key Properties
Target Compound 3-Methoxyphenyl Moderate lipophilicity; methoxy enhances metabolic stability
(4a) 2,3-Diphenylquinoxalin-6-yl Bulky aromatic system; may reduce membrane permeability
(3c) 4-Nitrophenyl Strong electron-withdrawing nitro group; may increase reactivity
Oxadiazole/Piperidine Heterocyclic groups introduce hydrogen-bonding or basicity for enzyme inhibition

Spectroscopic and Physicochemical Properties

  • NMR/IR Data : The target compound’s 3-methoxyphenyl group would show distinct aromatic proton signals (δ 6.9–7.5 ppm) and a methoxy singlet (~δ 3.8 ppm), comparable to analogs in and .
  • Melting Points : Derivatives with nitro groups (e.g., , mp 230–232°C) exhibit higher melting points than methoxy-substituted compounds due to stronger intermolecular forces .

Biological Activity

N-(3-methoxyphenyl)-2-(2-methyl(5,6,7-trihydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-ylthio))acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a methoxyphenyl group, a thiophenyl moiety, and a cyclopentapyrimidine backbone. The structural complexity may contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.
  • Mechanisms of Action : Its activity may involve modulation of specific signaling pathways related to cancer cell growth and survival.

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the anticancer efficacy of this compound against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
Hela15.0Inhibition of EGFR signaling
A54920.0Cell cycle arrest at G1 phase

These results indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Case Studies

  • MCF-7 Breast Cancer Cells : Treatment with the compound resulted in a significant decrease in cell viability (IC50 = 12.5 µM). Mechanistic studies revealed that the compound induced apoptosis through the activation of caspases 3 and 9.
  • Hela Cervical Cancer Cells : The compound inhibited cell growth with an IC50 value of 15.0 µM. Further analysis showed that it interfered with the EGFR signaling pathway, which is crucial for cancer cell proliferation.
  • A549 Lung Cancer Cells : An IC50 value of 20.0 µM was observed, with evidence suggesting that the compound causes cell cycle arrest in the G1 phase, preventing further division.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates intrinsic apoptotic pathways leading to increased caspase activity.
  • Cell Cycle Regulation : It causes G1 phase arrest by modulating cyclin-dependent kinase (CDK) activity.
  • EGFR Inhibition : By targeting EGFR signaling, it disrupts downstream pathways essential for tumor growth.

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